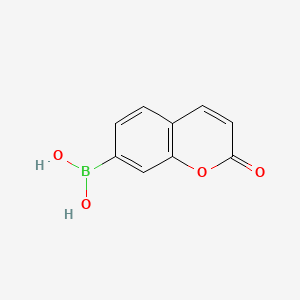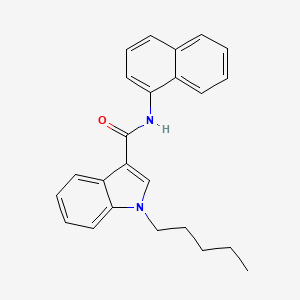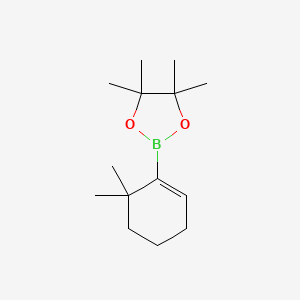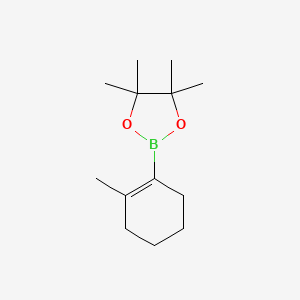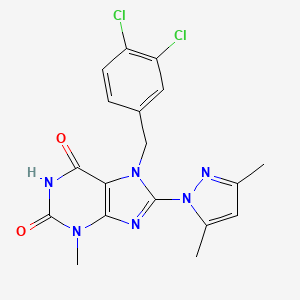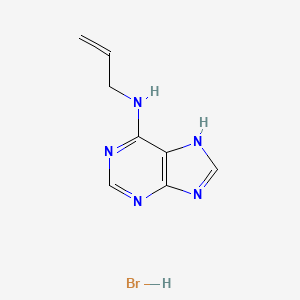
(Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide is a compound that combines the properties of a long-chain polyunsaturated fatty acid with an N-hydroxysuccinimide ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide typically involves the esterification of (Z,Z)-5,11-Eicosadienoic Acid with N-Hydroxysuccinimide. This reaction is often facilitated by the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale reactions. This includes the use of automated reactors, continuous flow systems, and more efficient purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide undergoes various types of chemical reactions, including:
Esterification: Formation of esters with alcohols.
Amidation: Reaction with amines to form amides.
Hydrolysis: Breakdown into (Z,Z)-5,11-Eicosadienoic Acid and N-Hydroxysuccinimide in the presence of water.
Common Reagents and Conditions
Esterification: Alcohols, dicyclohexylcarbodiimide (DCC), dichloromethane.
Amidation: Amines, organic solvents like dimethylformamide (DMF).
Hydrolysis: Water, acidic or basic conditions.
Major Products
Esterification: Esters of (Z,Z)-5,11-Eicosadienoic Acid.
Amidation: Amides of (Z,Z)-5,11-Eicosadienoic Acid.
Hydrolysis: (Z,Z)-5,11-Eicosadienoic Acid and N-Hydroxysuccinimide.
Scientific Research Applications
(Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide is used in various scientific research applications, including:
Bioconjugation: As a reagent for attaching biomolecules to surfaces or other molecules.
Organic Synthesis: As an intermediate in the synthesis of complex molecules.
Medicine: Potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Used in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of (Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide involves the formation of covalent bonds with nucleophilic groups such as amines and alcohols. This reactivity is due to the presence of the N-hydroxysuccinimide ester, which is a good leaving group. The compound can target specific molecular pathways by forming stable conjugates with biomolecules, thereby altering their function or delivery.
Comparison with Similar Compounds
Similar Compounds
(Z,Z)-5,11-Eicosadienoic Acid: The parent fatty acid without the N-hydroxysuccinimide ester.
N-Hydroxysuccinimide Esters: Other esters formed with different fatty acids or carboxylic acids.
Uniqueness
(Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide is unique due to its combination of a polyunsaturated fatty acid and an N-hydroxysuccinimide ester. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile reagent in both research and industrial settings.
Properties
CAS No. |
1798394-85-0 |
|---|---|
Molecular Formula |
C24H39NO4 |
Molecular Weight |
405.579 |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (5Z,11Z)-icosa-5,11-dienoate |
InChI |
InChI=1S/C24H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h9-10,15-16H,2-8,11-14,17-21H2,1H3/b10-9-,16-15- |
InChI Key |
LBDAFMASECPAPO-GJWNNSPJSA-N |
SMILES |
CCCCCCCCC=CCCCCC=CCCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B566171.png)
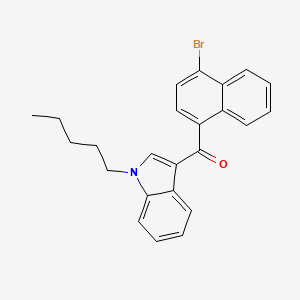
![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide](/img/structure/B566175.png)
![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester](/img/structure/B566176.png)

